2-Benzyl-2,5-diaza-spiro[3.4]octane
Description
Evolution of Spirocyclic Scaffolds in Organic and Medicinal Chemistry
Spirocyclic scaffolds, which feature two rings connected by a single common atom, have evolved from niche curiosities to mainstream motifs in chemical research. Their inherent three-dimensionality offers a distinct advantage over planar aromatic systems by enabling a more precise spatial arrangement of functional groups. This characteristic is particularly valuable in medicinal chemistry, where the interaction between a ligand and its biological target is highly dependent on stereochemistry. The rigid or conformationally restricted nature of many spirocycles composed of smaller rings further aids in structure-based drug design by reducing the entropic penalty upon binding.
Historically, the synthesis of spirocycles was often considered challenging due to the creation of a quaternary carbon center. However, the development of novel synthetic methodologies has made these structures more accessible, leading to their incorporation into a variety of approved drugs and clinical candidates. Beyond their role as core structures, spirocycles are also utilized to modulate the physicochemical properties of molecules, such as solubility and metabolic stability.
The Significance of the Diazaspiro[3.4]octane Core as a Privileged Structure
Within the diverse family of spirocycles, the diazaspiro[3.4]octane core has emerged as a "privileged structure." This term is used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for the development of a wide range of bioactive compounds. The diazaspiro[3.4]octane framework, with its two nitrogen atoms, provides multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties.
The fully saturated nature of the diazaspiro[3.4]octane core contributes to a high fraction of sp3-hybridized carbons (Fsp3), a desirable trait in modern drug discovery that often correlates with improved solubility and metabolic stability. Its recent and frequent appearance in compounds with diverse biological activities underscores its importance. For instance, derivatives of the related 2,6-diazaspiro[3.4]octane have shown promise as antitubercular agents.
Overview of Research on 2-Benzyl-2,5-diaza-spiro[3.4]octane and Analogues
The compound this compound serves as a key intermediate and building block in the synthesis of more complex molecules. The benzyl (B1604629) group often acts as a protecting group for one of the nitrogen atoms in the diazaspiro[3.4]octane core, allowing for selective functionalization of the other nitrogen. This strategy is crucial for constructing libraries of analogues with diverse substituents for structure-activity relationship (SAR) studies.
Research has demonstrated the utility of N-benzylated diazaspiro[3.4]octane derivatives in creating compounds with potential therapeutic applications. For example, the synthesis of molecules such as 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide highlights the role of the benzyl group in facilitating the elaboration of the core structure. mdpi.com Similarly, the preparation of 2-tert-Butoxycarbonyl-6-benzyl-N-(cyclopropylmethyl)-2,6-diazaspiro[3.4]octane-8-carboxamide showcases a common synthetic route where one nitrogen is protected by a Boc group and the other by a benzyl group, enabling orthogonal deprotection strategies. mdpi.com
The dihydrochloride (B599025) salt of this compound is commercially available, indicating its utility as a starting material for further chemical exploration. chemuniverse.com While comprehensive research focusing solely on the biological activities of this compound is not extensively documented, its frequent appearance as a synthetic intermediate points to its foundational importance in the discovery of novel chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2,5-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13/h1-3,5-6,14H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRCAVAZHFBCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2)CC3=CC=CC=C3)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyl 2,5 Diaza Spiro 3.4 Octane and Its Derivatives
Functionalization and Derivatization of the 2-Benzyl-2,5-diaza-spiro[3.4]octane Moiety
Protective Group Chemistry in Synthetic Pathways
The synthesis of complex molecules like this compound, which contains multiple reactive nitrogen atoms, necessitates the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions. The concept of orthogonal protection is particularly crucial, allowing for the selective deprotection of one functional group in the presence of others. This strategy enables the stepwise functionalization of the diazaspiro[3.4]octane core.
A notable strategy involves the use of a benzyl (B1604629) (Bn) group and a tert-butoxycarbonyl (Boc) group to protect the two different nitrogen atoms of the diazaspiro[3.4]octane framework. researchgate.netsci-hub.mk This approach is exemplified in the synthesis of the isomeric 2,6-diazaspiro[3.4]octane, where the principles are directly applicable to the 2,5-diaza isomer. sci-hub.mknih.gov
The synthesis can be designed so that one nitrogen is protected by a benzyl group while the other is protected by a Boc group. sci-hub.mk The choice of these protecting groups is strategic due to their different lability under specific reaction conditions. The Boc group is labile under acidic conditions (e.g., treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane), while the benzyl group is typically removed under hydrogenolysis conditions (e.g., using hydrogen gas with a palladium catalyst). sci-hub.mk
This orthogonal relationship allows for the selective removal of either group, providing access to a specific nitrogen atom for further chemical modification. For instance, removal of the Boc group allows for functionalization of the azetidine (B1206935) nitrogen, while subsequent hydrogenolytic cleavage of the benzyl group would then permit modification at the second nitrogen. sci-hub.mk This stepwise approach is invaluable for building molecular diversity from a common spirocyclic core.
Table 1: Orthogonal Protecting Groups in Diazaspiro[3.4]octane Synthesis
| Protecting Group | Typical Reagent for Deprotection | Nitrogen Atom Protected (Example) |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) or HCl | Azetidine Nitrogen |
| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Pyrrolidine (B122466)/Piperidine Nitrogen |
This strategic use of protecting groups is fundamental to the successful synthesis and subsequent derivatization of diazaspiro[3.4]octane-based compounds for various applications, including drug discovery. nih.gov
Stereoselective Synthesis of Chiral Diazaspiro[3.4]octane Analogues
The development of stereoselective synthetic routes to chiral diazaspiro[3.4]octane analogues is of high interest, as the three-dimensional arrangement of substituents on the spirocyclic scaffold can significantly influence biological activity. Achieving control over the stereochemistry at the spirocenter and any other chiral centers is a considerable synthetic challenge.
One successful approach to the asymmetric synthesis of a diazaspiro[3.4]octane system involves a sequential Kinugasa reaction followed by a Conia-ene-type cyclization. This method has been used to produce 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereoselectivity and enantioselectivity. rsc.org This demonstrates that highly stereocontrolled construction of the diazaspiro[3.4]octane core is feasible.
The key aspects of this and similar stereoselective syntheses include:
Chiral Catalysts or Auxiliaries: The use of chiral catalysts or auxiliaries to induce stereoselectivity in one of the key bond-forming steps.
Control of Ring Conformation: The rigid nature of the spirocyclic system can help in relaying stereochemical information during the synthesis.
Stereospecific Reactions: Employing reactions that proceed with a known and predictable stereochemical outcome.
While the specific application of these methods to this compound may require adaptation, the principles established in the synthesis of chiral analogues provide a clear roadmap for accessing enantiomerically pure versions of this important scaffold. The ability to synthesize specific stereoisomers is critical for investigating their differential interactions with biological targets.
Table 2: Examples of Stereoselective Syntheses for Related Spirocyclic Systems
| Synthetic Strategy | Target Scaffold | Key Features |
| Kinugasa/Conia-ene reaction | 8-Methylene-2,6-diazaspiro[3.4]octane-1,5-diones | High diastereo- and enantioselectivity |
| Phase-transfer catalysis | Spirocyclic azetidine oxindoles | Enantioselective C-C bond formation |
| Organocatalysis | Spirocyclic pyrrolidines | Enantioselective conjugate addition |
These examples highlight the sophisticated synthetic strategies available for the construction of complex chiral spirocyclic molecules, which are directly relevant to the stereoselective synthesis of this compound and its derivatives.
Advanced Spectroscopic and Analytical Characterization of 2 Benzyl 2,5 Diaza Spiro 3.4 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
No specific ¹H or ¹³C NMR data for 2-Benzyl-2,5-diaza-spiro[3.4]octane has been found in the searched scientific literature. For related diazaspiro[3.4]octane structures, NMR spectroscopy is a critical tool for confirming the spirocyclic core and the substitution pattern. Typically, ¹H NMR would be used to identify the signals of the benzyl (B1604629) group protons and the protons on the two heterocyclic rings, with their chemical shifts and coupling constants providing insight into the molecule's connectivity and stereochemistry. Furthermore, 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in assigning these signals unambiguously. Conformational analysis could also be performed using advanced NMR techniques, but no such studies have been located for this specific compound.
Mass Spectrometry for Molecular Confirmation
While High-Resolution Mass Spectrometry (HRMS) data is available for derivatives of the related 2,6-diazaspiro[3.4]octane, no specific mass spectrometry data for this compound has been published. Mass spectrometry would be essential for confirming the molecular weight of the compound. The molecular formula of the free base is C₁₃H₁₈N₂, giving a monoisotopic mass of 202.1470 g/mol . The dihydrochloride (B599025) salt (C₁₃H₂₀Cl₂N₂) has a molecular weight of approximately 275.11 g/mol . fluorochem.co.uklabcompare.comchemsigma.com An ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.1548. Fragmentation patterns observed in MS/MS analysis would be key to confirming the structure, likely showing characteristic losses of fragments related to the benzyl group and the spirocyclic core.
Comprehensive Analytical Methods for Compound Identity Verification and Purity Assessment
Chemical suppliers report a purity of 97% or higher for the dihydrochloride salt of this compound, though the specific analytical methods used to determine this are not detailed. fluorochem.co.uk Standard methods for purity assessment would include High-Performance Liquid Chromatography (HPLC), which would separate the main compound from any impurities, and Thin-Layer Chromatography (TLC) for a more qualitative assessment of purity and as a tool for monitoring chemical reactions during its synthesis. researchgate.net Elemental analysis would also be a crucial method to verify the elemental composition of the compound, ensuring it matches the expected values for its molecular formula.
Investigation of Biological Activity and Mechanistic Pathways for Diazaspiro 3.4 Octane Scaffolds
Structure-Activity Relationship (SAR) Studies of 2-Benzyl-2,5-diaza-spiro[3.4]octane Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies have been instrumental in identifying modifications that enhance potency and selectivity.
Research has shown that the 2,6-diazaspiro[3.4]octane scaffold is a valuable starting point for developing potent and selective therapeutic agents. acs.org For instance, in the context of anti-malarial drug discovery, a high-throughput screening campaign identified a novel diazaspiro[3.4]octane series. Subsequent optimization efforts led to compounds with low nanomolar activity against the asexual blood stage of Plasmodium falciparum and significant transmission-blocking capabilities. acs.orgebi.ac.ukresearchgate.net
Systematic exploration of the molecular periphery of the 2,6-diazaspiro[3.4]octane core has yielded potent compounds. For example, the synthesis of a series of nitrofuran carboxamides derived from this scaffold led to the identification of a highly potent antitubercular agent. mdpi.comnih.gov Modifications to the core, such as the removal of the benzyl (B1604629) group via hydrogenation and replacement with other substituents, have been explored to modulate properties like lipophilicity and target engagement. mdpi.com
The following table summarizes the activity of some diazaspiro[3.4]octane analogues against Mycobacterium tuberculosis H37Rv. nih.gov
| Compound | Modification | Minimal Inhibitory Concentration (µg/mL) |
| Lead Compound | Nitrofuran carboxamide with various azole substituents | 0.016 |
| Analog 1 | Replacement of benzyl group with methyl group | Varies |
| Analog 2 | Introduction of a propargylamide | Varies |
This table is for illustrative purposes and specific data points for each analog were not provided in the search results.
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. baranlab.org The diazaspiro[3.4]octane core has been investigated as a bioisostere for other cyclic amines, such as piperazine (B1678402). nih.govresearchgate.net
In the development of σ2 receptor ligands, replacing the piperazine moiety in a lead compound with diazaspiroalkanes resulted in a decrease in affinity for the σ2 receptor. nih.govresearchgate.net However, other related structures, such as bridged 2,5-diazabicyclo[2.2.1]heptane, showed nanomolar affinities. nih.govresearchgate.net This highlights the subtle structural requirements for optimal receptor binding.
In another study focusing on poly(ADP-ribose) polymerase inhibitors (PARP-i), diazaspiro cores were used as bioisosteres for the piperazine moiety in the framework of the drug olaparib (B1684210). nih.gov This research aimed to develop PARP inhibitors with reduced DNA damaging properties, which could be beneficial for treating inflammatory diseases. nih.govacs.org
| Original Moiety | Bioisosteric Replacement | Target | Outcome |
| Piperazine | Diazaspiro[3.4]octane | σ2 Receptor | Decreased affinity nih.govresearchgate.net |
| Piperazine | Diazaspiro[3.4]octane | PARP-1 | Reduced DNA damage nih.govacs.org |
Enzyme Modulation and Inhibition Mechanisms
The diazaspiro[3.4]octane scaffold can interact with and modulate the activity of various enzymes, a key aspect of its therapeutic potential.
Spirocyclic compounds like those based on the diazaspiro[3.4]octane framework possess a rigid structure that can facilitate binding to the active sites of enzymes, leading to their inhibition. This structural feature can block the access of the natural substrate to the enzyme, thereby modulating its activity. These compounds are utilized in research to investigate enzyme mechanisms and protein-ligand interactions due to their ability to fit into specific binding sites.
Analogues of this compound have been specifically investigated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP inhibitors are a focus of cancer research due to their synthetic lethality in cancers with DNA repair deficiencies. nih.govacs.org The use of diazaspiro cores as bioisosteres in the olaparib framework has been shown to result in high-affinity PARP inhibitors with reduced DNA damaging effects, suggesting their potential as therapeutics for inflammatory conditions. nih.govacs.org
Receptor Binding and Protein Interaction Profiling
The biological effects of diazaspiro[3.4]octane derivatives are also mediated through their interactions with various receptors and proteins.
The 2,6-diazaspiro[3.4]octane scaffold has been identified in compounds that act as:
Hepatitis B capsid protein inhibitors mdpi.comnih.gov
Inhibitors of the menin-MLL1 interaction for cancer treatment mdpi.comnih.gov
Modulators of MAP and PI3K signaling mdpi.comnih.gov
Selective dopamine (B1211576) D3 receptor antagonists mdpi.comnih.gov
VDAC1 inhibitors for diabetes treatment mdpi.comnih.gov
In the context of σ2 receptor ligands, a series of compounds containing a benzimidazolone scaffold and a diazacycloalkane core were synthesized and evaluated. nih.gov While replacing a piperazine moiety with diazaspiroalkanes led to a loss of affinity for the σ2 receptor, it surprisingly increased affinity for the σ1 receptor. nih.gov Computational studies using the crystal structure of the σ2R/TMEM97 have helped to understand these interactions, revealing the importance of hydrogen bond interactions with specific amino acid residues like ASP29. nih.govresearchgate.net
The following table provides examples of the diverse biological targets of compounds containing the 2,6-diazaspiro[3.4]octane motif. mdpi.comnih.gov
| Biological Target | Therapeutic Area |
| Hepatitis B capsid protein | Antiviral |
| Menin-MLL1 interaction | Oncology |
| MAP and PI3K signaling | Oncology |
| Dopamine D3 receptor | Neurology |
| VDAC1 | Diabetes |
Protein Binding Affinity Studies
The diazaspiro[3.4]octane core is recognized as a privileged structure in drug discovery due to its frequent appearance in biologically active compounds. mdpi.com Its spirocyclic nature imparts a high degree of three-dimensionality (high Fsp3 character), which is often associated with improved metabolic stability and binding affinity. mdpi.com Studies on various derivatives have demonstrated their ability to bind to a range of proteins with significant affinity.
For instance, certain diazaspiro[3.4]octane derivatives have been identified as potent inhibitors of the hepatitis B capsid protein and the menin-MLL1 interaction, which is relevant in cancer therapy. mdpi.com Additionally, they have been investigated as modulators of MAP and PI3K signaling pathways and as inhibitors of VDAC1 for potential diabetes treatment. mdpi.com The ability of this scaffold to serve as a foundation for ligands targeting such a diverse array of proteins underscores its importance in medicinal chemistry.
The binding affinity of these compounds is a critical parameter in their development as therapeutic agents. It is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, in the context of dopamine D3 receptor antagonists, diazaspiro[3.4]octane derivatives have shown favorable Ki values, indicating strong binding. nih.gov
Table 1: Protein Binding Targets of Diazaspiro[3.4]octane Derivatives
| Target Protein | Therapeutic Area | Reference |
| Hepatitis B Capsid Protein | Antiviral | mdpi.com |
| Menin-MLL1 | Cancer | mdpi.com |
| MAP and PI3K Signaling | Cancer | mdpi.com |
| VDAC1 | Diabetes | mdpi.com |
| Dopamine D3 Receptor | Neurological Disorders | nih.gov |
Ligand Interactions with Biological Targets (e.g., Hydrophobic Pockets, Hydrogen Bonding)
The interaction of diazaspiro[3.4]octane derivatives with their biological targets is a complex interplay of various non-covalent forces. The spirocyclic core provides a rigid framework that can be appropriately substituted to optimize these interactions. Molecular docking studies are instrumental in visualizing and understanding how these ligands fit into the binding sites of proteins. nih.gov
Key interactions often include:
Hydrogen Bonding: The nitrogen atoms within the diazaspiro[3.4]octane core, as well as functional groups on its periphery, can act as hydrogen bond donors or acceptors. These interactions with amino acid residues in the target protein are crucial for affinity and selectivity.
Van der Waals Forces: The close packing of the ligand within the binding site is stabilized by van der Waals forces. The rigid and defined shape of the diazaspiro[3.4]octane scaffold can maximize these interactions.
The Protein-Ligand Interaction Profiler (PLIP) web tool is often used to analyze and visualize these detailed interactions, providing insights into the specific hydrogen bonds and hydrophobic contacts that govern the ligand-protein recognition. nih.gov
Receptor Antagonism Studies (e.g., Dopamine D3 Receptor)
Diazaspiro[3.4]octane derivatives have emerged as a promising class of dopamine D3 receptor antagonists. The D3 receptor is a key target for the treatment of various neurological and neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse. nih.gov
A series of arylated diazaspiro[3.4]octane analogues have been synthesized and evaluated for their D3 receptor affinity and selectivity. Radioligand binding assays revealed that several of these compounds exhibit high affinity for the D3 receptor, with Ki values in the nanomolar range. nih.gov Importantly, they also demonstrated excellent selectivity for the D3 receptor over the closely related D2 receptor, with selectivity ratios ranging from 264- to 905-fold. nih.gov This selectivity is a critical attribute, as it can help to minimize the off-target effects commonly associated with less selective dopamine receptor ligands. nih.gov
Functional assays, such as those measuring β-arrestin recruitment, have confirmed the antagonistic activity of these compounds at the D3 receptor. nih.gov The diazaspiro core in these ligands was also found to reduce binding to serotonin (B10506) receptors, another common off-target for D3 receptor ligands. nih.gov
Table 2: Dopamine D3 Receptor Antagonist Activity
| Compound | D3R Ki (nM) | D2R Ki (nM) | D3R vs D2R Selectivity |
| 11 | 122 | >10,000 | >82-fold |
| 14 | 25.6 | 6770 | 264-fold |
| 15a | 30.1 | >10,000 | >332-fold |
| 15c | 28.4 | 25700 | 905-fold |
Data adapted from a study on highly selective dopamine D3 receptor antagonists. nih.gov
Preclinical Research Applications of Diazaspiro[3.4]octane Derivatives
The versatility of the diazaspiro[3.4]octane scaffold has led to its investigation in several preclinical research areas, demonstrating its potential to address significant global health challenges.
Anti-Malarial Agents against Plasmodium falciparum
A novel series of diazaspiro[3.4]octane derivatives was identified through a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmmv.orgacs.org These compounds showed activity against multiple stages of the parasite's lifecycle, making them attractive candidates for further development. nih.govacs.org
Structure-activity relationship (SAR) studies led to the optimization of this chemical series, resulting in compounds with low nanomolar activity against the asexual blood stage of the parasite (IC50 <50 nM). nih.govacs.org Furthermore, these optimized compounds exhibited potent gametocyte-sterilizing properties, which translated to transmission-blocking activity in the standard membrane feeding assay. nih.govacs.org Mechanistic studies, including resistance selection and whole-genome sequencing, have implicated the P. falciparum cyclic amine resistance locus in their mode of action. nih.govacs.org
Antitubercular Compounds against Mycobacterium tuberculosis H37Rv
The diazaspiro[3.4]octane core has also been utilized in the development of potent antitubercular agents. In one study, a series of nitrofuran carboxamides based on a 2,6-diazaspiro[3.4]octane scaffold were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. mdpi.comnih.gov
While many of the initial compounds showed weak to no activity, the exploration of different peripheral substituents, including various azoles, led to the identification of a highly potent antitubercular lead. mdpi.com Specifically, a 1,2,4-triazole (B32235) derivative demonstrated a remarkable minimal inhibitory concentration (MIC) of 0.016 μg/mL. mdpi.com This highlights the potential of the diazaspiro[3.4]octane scaffold in the design of new drugs to combat tuberculosis.
Table 3: Antitubercular Activity of 5-Nitrofuroyl Derivatives of 2,6-Diazaspiro[3.4]octane
| Compound | Substituent | MIC (μg/mL) against M. tuberculosis H37Rv |
| 17 | 1,2,4-triazole | 0.016 |
| 24 | 1,2,4-oxadiazole | >1 |
Data from a study on nitrofuran antitubercular leads. mdpi.com
Neuromodulatory Agents and Central Nervous System Receptor Interactions
Beyond their application as dopamine D3 receptor antagonists, diazaspiro[3.4]octane derivatives are being explored for their broader neuromodulatory potential and interactions with various central nervous system (CNS) receptors. The rigid, spirocyclic structure is advantageous for designing CNS-active compounds, as it can lead to improved metabolic stability and the ability to cross the blood-brain barrier.
The N-benzyl substitution on the diazaspiro[3.4]octane scaffold is a common feature in compounds targeting CNS receptors. nih.gov Research into N-2-methoxybenzyl (NBOMe) derivatives of other psychoactive compounds has shown that this substitution can significantly alter receptor binding profiles, often increasing affinity for serotonergic and adrenergic receptors. nih.gov While specific studies on NBOMe derivatives of this compound are not detailed in the provided context, the general principle suggests that modifications to the benzyl group can be a powerful tool for modulating CNS receptor interactions. The development of synthetic methods for these compounds, such as those avoiding hazardous reagents, is also an active area of research. google.com
DNA Damage Repair Pathway Modulators (e.g., Poly(ADP-ribose) Polymerase Inhibition)
There is no published research to indicate that this compound has been investigated as a modulator of DNA damage repair pathways or as an inhibitor of Poly(ADP-ribose) Polymerase (PARP).
Computational Chemistry and Theoretical Studies on 2 Benzyl 2,5 Diaza Spiro 3.4 Octane Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are pivotal in drug discovery for predicting the binding affinity and mode of interaction between a ligand and a biological target. While specific docking studies on 2-Benzyl-2,5-diaza-spiro[3.4]octane are not extensively documented in publicly available literature, research on analogous diazaspiro[3.4]octane cores provides a strong foundation for understanding their potential ligand-target interactions.
For instance, studies on derivatives of the isomeric 2,6-diazaspiro[3.4]octane scaffold have demonstrated their potential as potent inhibitors of various biological targets. In a notable study, derivatives of 2,6-diazaspiro[3.4]octane were investigated as inhibitors of the ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (ENPP1), a key enzyme in the cGAMP-STING pathway with implications for cancer immunotherapy. acs.org Molecular docking studies revealed that these compounds occupy the cGAMP binding site of ENPP1. acs.org The spirocyclic core plays a crucial role in orienting the substituent groups to form key interactions with the protein's active site residues. acs.org
The benzyl (B1604629) group in this compound can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within a protein's binding pocket. The nitrogen atoms of the diazaspiro core can act as hydrogen bond acceptors or donors, further anchoring the ligand to its target.
To illustrate the potential interactions, a hypothetical docking scenario can be considered. The table below outlines the types of interactions that this compound could form with amino acid residues in a hypothetical enzyme active site.
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Amine Nitrogens | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Benzyl Group (aliphatic part) | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Benzyl Group (aromatic ring) | Phenylalanine, Tyrosine, Tryptophan, Histidine |
These interactions are fundamental to the ligand's binding affinity and selectivity. The rigid spirocyclic core of the 2,5-diaza-spiro[3.4]octane system helps to pre-organize the molecule for binding, potentially reducing the entropic penalty upon complex formation.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological activity. Conformational analysis of this compound is essential for understanding its preferred shapes and the energy barriers between different conformations. The spirocyclic nature of this compound, featuring a fused four-membered azetidine (B1206935) ring and a five-membered pyrrolidine (B122466) ring, introduces significant conformational constraints.
The table below presents a hypothetical summary of key conformational features and their potential impact on the properties of this compound.
| Conformational Feature | Description | Potential Impact |
| Pyrrolidine Ring Pucker | The five-membered ring can adopt envelope or twist conformations. | Influences the orientation of substituents and the overall shape of the molecule, affecting receptor binding. |
| Azetidine Ring Puckering | The four-membered ring is relatively planar but can exhibit slight puckering. | Affects the bond angles and strain within the spirocyclic system. |
| Benzyl Group Orientation | The rotational position of the benzyl group relative to the diazaspiro core. | Determines the steric hindrance and the directionality of potential intermolecular interactions. |
Understanding the conformational preferences is crucial for designing derivatives with specific shapes to optimize their interaction with a biological target.
Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical calculations provide a detailed picture of the electronic structure of a molecule, offering insights into its reactivity, stability, and spectroscopic properties. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate a range of molecular properties.
Key electronic properties that can be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Studies on other diazaspiro compounds have utilized quantum mechanical calculations to understand their photophysical and electronic properties. For instance, time-dependent DFT (TD-DFT) calculations have been used to predict the absorption spectra of diazaspiro[5.5]undecane derivatives. nih.gov Similar methodologies can be applied to this compound to predict its electronic spectra and other properties.
The following table summarizes key electronic properties that can be determined through quantum mechanical calculations and their significance for this compound.
| Calculated Property | Significance |
| HOMO Energy | Relates to the ability to donate electrons; indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Relates to the ability to accept electrons; indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps predict sites for intermolecular interactions. |
| Atomic Charges | Quantifies the electron distribution on each atom, providing insights into reactivity. |
These computational approaches are invaluable for predicting the reactivity of this compound in various chemical reactions and for understanding the electronic basis of its interactions with other molecules.
Future Perspectives and Research Directions for 2 Benzyl 2,5 Diaza Spiro 3.4 Octane
Advancements in Synthetic Methodologies for Spirocyclic Cores
The construction of spirocyclic frameworks is a key area of research, with numerous strategies being developed to improve efficiency, yield, and stereoselectivity. nih.govsoton.ac.uk The synthesis of diazaspiro[3.4]octane cores, in particular, has been the subject of optimization efforts.
Recent advancements in the synthesis of spiro compounds include the use of microwave-assisted multicomponent reactions, which can accelerate reaction times and increase yields. rsc.org Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of spirocycles, offering a valuable method for producing specific stereoisomers. soton.ac.uk For the synthesis of 2-azaspiro[3.4]octane, several successful routes have been developed, often employing readily available starting materials and conventional chemical transformations to simplify the process. researchgate.netrsc.org
A notable synthetic approach involves a ring-closing metathesis (RCM) strategy for creating spirooxetane compounds with a tetrahydrofuran (B95107) core. nuph.edu.ua This method has been used to produce stable building blocks on a multigram scale. nuph.edu.ua Furthermore, a novel diazaspiro[3.4]octane series was identified through a high-throughput screening campaign, leading to a medicinal chemistry optimization program. researchgate.net The synthesis of these compounds often involves standard amide coupling conditions. researchgate.net
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| 2-O-tert-Butyl 5-O-Ethyl 7-Benzyl-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate Intermediate | Not specified | Not specified | Not specified | researchgate.net |
| Isatin-derived N-tert-butylsulfonyl ketimines and allenoates | Bifunctional cinchona-type β-isocupridine-based catalyst | Enantioenriched spiro compounds with azetidine (B1206935) and oxindole (B195798) motifs | Not specified | researchgate.net |
| Vinyl oxetanol | NaH, TBAI, Grubbs' II catalyst, Pd(OH)2/C | Saturated THF-derived carboxylate | Not specified | nuph.edu.ua |
Discovery of Novel Biological Targets and Therapeutic Areas
Spirocyclic compounds, including the diazaspiro[3.4]octane scaffold, have shown activity against a range of biological targets and are being explored for various therapeutic applications. nih.govmdpi.com Their rigid structure allows for precise positioning of functional groups to interact with biological targets. mdpi.com
A diazaspiro[3.4]octane series has demonstrated activity against multiple stages of the human malaria parasite Plasmodium falciparum. researchgate.net This discovery has prompted further investigation into these compounds as potential antimalarial agents. researchgate.net Additionally, derivatives of 2,6-diazaspiro[3.4]octane have been identified as potent antitubercular leads, with some compounds showing minimal inhibitory concentrations against Mycobacterium tuberculosis H37Rv. nih.govmdpi.com
The versatility of the spirocyclic scaffold is further highlighted by its presence in compounds targeting a diverse set of proteins implicated in various diseases. nih.gov These include inhibitors of hepatitis B capsid protein, the menin-MLL1 interaction in cancer, MAP and PI3K signaling, selective dopamine (B1211576) D3 receptor antagonists, and VDAC1 inhibitors for diabetes. nih.govmdpi.com Spiro-pyrrolidine derivatives have also been synthesized and evaluated for their antitumor activity against human and mouse cancer cell lines. nih.gov
| Compound Class | Biological Target/Therapeutic Area | Key Findings | Reference |
| Diazaspiro[3.4]octane series | Plasmodium falciparum (Malaria) | Active against multiple parasite lifecycle stages. | researchgate.net |
| 2,6-Diazaspiro[3.4]octane derivatives | Mycobacterium tuberculosis | Potent antitubercular activity. | nih.govmdpi.com |
| Spiro-pyrrolidine derivatives | Cancer | Inhibitory effects on human and mouse cancer cell lines. | nih.gov |
| Spirocyclic compounds | Various (Hepatitis B, Cancer, Diabetes) | Inhibition of key proteins involved in disease pathways. | nih.govmdpi.com |
Development of Advanced Probes and Chemical Tools for Biological Research
The unique structural features of spiro heterocycles make them valuable as scaffolds for the development of chemical probes and tools to investigate biological processes. rsc.org Their rigid nature can provide a well-defined platform for the attachment of reporter groups or reactive functionalities.
The development of synthetic methodologies that allow for the controlled introduction of functional groups onto the spirocyclic core is crucial for creating these advanced research tools. Microwave-assisted synthesis, for instance, provides a rapid and efficient means to generate libraries of spiro compounds for screening and development as chemical probes. rsc.org The ability to synthesize specific enantiomers of spirocycles through organocatalysis further enhances their potential as highly specific probes for studying stereoselective biological interactions. soton.ac.uk
The exploration of the diazaspiro[3.4]octane scaffold and its derivatives as chemical probes is an emerging area of research. Their demonstrated biological activities suggest that they can be adapted to create tools for studying the specific pathways and targets they modulate, such as those involved in malaria and tuberculosis.
Q & A
Q. What are the established synthetic routes for 2-Benzyl-2,5-diaza-spiro[3.4]octane, and what reaction conditions are critical for its formation?
The synthesis typically involves multi-step organic reactions, such as the condensation of diazaspiro precursors with benzyl derivatives under basic conditions. Key steps include refluxing substituted benzaldehydes with precursors in ethanol and glacial acetic acid, followed by solvent evaporation and filtration . Critical parameters include reaction time (e.g., 4 hours for reflux), stoichiometric ratios, and the use of acidic catalysts to drive imine or spirocyclic ring formation.
Q. How can researchers structurally characterize this compound?
Structural elucidation relies on advanced spectroscopic techniques:
- NMR : To confirm proton environments and spirocyclic connectivity.
- X-ray crystallography : For resolving the three-dimensional arrangement of the spirocyclic core.
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
SMILES notation (e.g.,
O=C(OCC1=CC=CC=C1)N1CCCC12CNC2=O) can also model atomic connectivity .
Q. What are the common impurities or byproducts observed during synthesis, and how are they identified?
Byproducts often arise from incomplete benzylation or side reactions at the diaza-spiro core. HPLC or GC-MS is used to detect impurities, while TLC monitors reaction progress. For example, unreacted benzyl chloroformate or residual aldehydes may require column chromatography for removal .
Advanced Research Questions
Q. How can factorial or orthogonal experimental design optimize the synthesis yield of this compound?
A three-factor factorial design could test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst concentration. Response surface methodology (RSM) then models interactions between factors. For instance, highlights orthogonal design for multi-variable optimization, using regression analysis to correlate yield with reaction parameters .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:
Q. What advanced computational methods can predict the compound’s reactivity or pharmacokinetic properties?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects, while ADMET predictors evaluate bioavailability and metabolic stability. These methods align with ’s emphasis on theoretical frameworks guiding experimental validation .
Q. How can researchers integrate spirocyclic frameworks into drug design, given this compound’s structural features?
The spirocyclic core enhances conformational rigidity, improving target selectivity. Strategies include:
- Bioisosteric replacement : Swapping the benzyl group with heteroaromatic moieties.
- Structure-activity relationship (SAR) studies : Modifying substituents on the diaza ring to optimize binding kinetics. ’s SMILES-based structural analysis supports rational design .
Q. What methodologies validate the compound’s stability under varying pH or temperature conditions?
Accelerated stability studies involve:
Q. How can researchers analyze the reaction mechanism of spirocyclic ring formation?
Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. In situ IR spectroscopy monitors intermediate species, while kinetic isotope effects (KIE) differentiate between concerted and stepwise pathways. ’s acetic acid-catalyzed condensation suggests a proton-assisted mechanism .
Q. What strategies ensure reproducibility in multi-step syntheses of this compound?
Reproducibility requires:
- Standardized protocols : Detailed documentation of solvent purity, equipment calibration, and ambient conditions.
- Intermediate characterization : NMR or FTIR analysis after each step to confirm intermediate integrity.
’s emphasis on process control in chemical engineering aligns with these practices .
Methodological Recommendations
- Data Contradiction Analysis : Use meta-analysis frameworks to compare disparate results, emphasizing variables like reagent batches or analytical techniques .
- Theoretical Frameworks : Link synthesis pathways to reaction mechanism theories (e.g., Baldwin’s rules for cyclization) or drug design principles (e.g., Lipinski’s rule of five) .
- Instrumentation : Combine hyphenated techniques (e.g., LC-MS/MS) with computational tools for holistic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
